molecular formula C18H23Cl2NO3 B1324948 tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate CAS No. 952183-50-5

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B1324948
CAS RN: 952183-50-5
M. Wt: 372.3 g/mol
InChI Key: OJHGWKQVXMNSCQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate, commonly referred to as TBFTP, is an organic compound that has been used extensively in scientific research due to its unique properties. It is a highly versatile compound that can be used in a variety of applications, including drug synthesis and drug delivery. TBFTP has been used in a wide range of laboratory experiments, including cell culture, drug screening, and molecular modeling. Furthermore, it has been used in a number of clinical trials and has been found to be effective in treating a variety of conditions. In

Scientific Research Applications

Synthesis and Structural Importance

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate is a valuable compound in scientific research, primarily in the field of organic chemistry and drug design.

  • Intermediate for Anticancer Drugs :

    • It's an essential intermediate for small molecule anticancer drugs. The compound is synthesized through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield of up to 71.4%. Its significance lies in its contribution to the PI3K/AKT/mTOR pathway in cancer, making it a target for cancer therapeutics. This compound forms part of the structure of several small molecule anticancer drugs (Zhang et al., 2018).
  • Synthesis of Pyridine Derivatives :

    • A regioselective, transition-metal-free method has been developed for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position from 3-substituted pyridine precursors. This method is compatible with a range of functional groups, making it versatile for creating different pyridine derivatives (Rappenglück et al., 2017).
  • Structural Characterization and Chemical Transformations :

    • Compounds synthesized from tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate have been characterized using various spectroscopic methods and crystallographic analysis. These compounds show interesting features like intramolecular hydrogen bonding, which is essential for understanding their chemical behavior and potential applications in drug design and other fields (Çolak et al., 2021).
  • Piperidine Derivatives Synthesis :

    • Piperidine derivatives, crucial in medicinal chemistry, are synthesized involving tert-butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate. The process includes steps like intramolecular nucleophilic opening, reaction with electrophiles, and transformation of functional groups (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-[(3,4-dichlorophenyl)methyl]-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3/c1-17(2,3)24-16(23)21-8-4-7-18(11-21,12-22)10-13-5-6-14(19)15(20)9-13/h5-6,9,12H,4,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHGWKQVXMNSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133547
Record name 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3,4-dichlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate

CAS RN

952183-50-5
Record name 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[(3,4-dichlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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